molecular formula C18H23NO4 B2656913 rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid CAS No. 2413365-29-2

rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid

Cat. No.: B2656913
CAS No.: 2413365-29-2
M. Wt: 317.385
InChI Key: PHQSXRMFVWVQNB-QAPCUYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid is a complex organic compound with a molecular formula of C19H25NO5 and a molecular weight of 347.41 g/mol . This compound is characterized by its indeno[1,2-b]pyrrol structure, which is a fused bicyclic system containing both indene and pyrrole rings. The presence of a tert-butoxycarbonyl (Boc) protecting group and an acetic acid moiety further adds to its chemical complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization are common to achieve high yields and purity. Safety measures and environmental considerations are also crucial in industrial settings to minimize the impact of chemical processes .

Chemical Reactions Analysis

Types of Reactions

rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the substituents introduced .

Scientific Research Applications

rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid is unique due to its specific indeno[1,2-b]pyrrol structure and the presence of the Boc protecting group. These features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-[(3aR,8bS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,8b-tetrahydroindeno[1,2-b]pyrrol-3a-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-17(2,3)23-16(22)19-9-8-18(11-14(20)21)10-12-6-4-5-7-13(12)15(18)19/h4-7,15H,8-11H2,1-3H3,(H,20,21)/t15-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQSXRMFVWVQNB-QAPCUYQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1C3=CC=CC=C3C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@]2([C@H]1C3=CC=CC=C3C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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